molecular formula C11H12O2 B13565522 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Katalognummer: B13565522
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: RAKDJMXOVSDOKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoannulene, characterized by a hydroxy group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves the oxidation of phenol derivatives. For instance, the condensation of acetylacetone with phenol followed by an oxidation reaction can yield the desired compound . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or aminated benzoannulene derivatives.

Wissenschaftliche Forschungsanwendungen

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with various molecular targets and pathways. The hydroxy and ketone functional groups play a crucial role in its reactivity and biological activity. For instance, the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its ability to undergo redox reactions can modulate cellular oxidative stress levels, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one is unique due to the presence of both hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

1-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C11H12O2/c12-9-4-2-5-10-8(7-9)3-1-6-11(10)13/h1,3,6,13H,2,4-5,7H2

InChI-Schlüssel

RAKDJMXOVSDOKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)CC2=C(C1)C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.